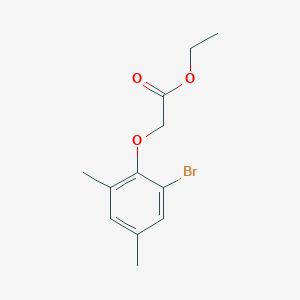

Ethyl 2-(2-bromo-4,6-dimethylphenoxy)acetate

Description

Ethyl 2-(2-bromo-4,6-dimethylphenoxy)acetate is an organic compound with the molecular formula C12H15BrO3. It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with bromine and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Propriétés

IUPAC Name |

ethyl 2-(2-bromo-4,6-dimethylphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-4-15-11(14)7-16-12-9(3)5-8(2)6-10(12)13/h5-6H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBCDPAQXVWOKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1Br)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-bromo-4,6-dimethylphenoxy)acetate typically involves the reaction of 2-bromo-4,6-dimethylphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-bromo-4,6-dimethylphenol+ethyl chloroacetateK2CO3,acetoneethyl (2-bromo-4,6-dimethylphenoxy)acetate

Industrial Production Methods

Industrial production methods for ethyl (2-bromo-4,6-dimethylphenoxy)acetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(2-bromo-4,6-dimethylphenoxy)acetate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation to form phenolic derivatives or reduction to remove the bromine atom.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Ester Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products

Nucleophilic Substitution: Products include azido, thiocyano, or amino derivatives.

Ester Hydrolysis: The major product is 2-bromo-4,6-dimethylphenoxyacetic acid.

Oxidation: Phenolic derivatives are formed.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that Ethyl 2-(2-bromo-4,6-dimethylphenoxy)acetate exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) has been reported at approximately 32 µg/mL, suggesting its potential as a new antimicrobial agent capable of treating bacterial infections.

Anticancer Properties

Emerging evidence supports the compound's anticancer activity. In vitro studies have shown that it can induce apoptosis in several cancer cell lines, including those associated with breast and colon cancers. The compound operates through pathways that modulate cellular proliferation and survival, with IC50 values ranging from 20 to 50 µM across different cell lines, indicating its potential for development into cancer therapeutics .

Synthesis of Organic Compounds

Ethyl 2-(2-bromo-4,6-dimethylphenoxy)acetate serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to be utilized in the production of dyes, pigments, and pharmaceuticals .

Material Science

The compound is also explored for applications in materials science, particularly in the development of mesoporous materials and as a dopant in organic light-emitting diodes (OLEDs). Its chemical properties make it suitable for use in electronic materials and nanotechnology .

Antimicrobial Efficacy Study

A peer-reviewed study evaluated the antimicrobial efficacy of Ethyl 2-(2-bromo-4,6-dimethylphenoxy)acetate against several pathogens. Results indicated that the compound effectively inhibited bacterial growth at low concentrations, supporting its potential use in developing new antimicrobial therapies.

Anticancer Investigation

In another significant research effort, the anticancer effects of Ethyl 2-(2-bromo-4,6-dimethylphenoxy)acetate were assessed on human cancer cell lines. The findings revealed a dose-dependent decrease in cell viability, underscoring its promise as a candidate for further drug development targeting specific cancer types .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical | Antimicrobial agents | MIC = 32 µg/mL against Staphylococcus aureus |

| Cancer therapeutics | Induces apoptosis; IC50 = 20-50 µM | |

| Industrial | Organic synthesis | Intermediate for dyes and pharmaceuticals |

| Material science | Used in OLEDs and mesoporous materials |

Mécanisme D'action

The mechanism of action of ethyl (2-bromo-4,6-dimethylphenoxy)acetate involves its interaction with various molecular targets. The bromine atom and ester group play crucial roles in its reactivity. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular functions, leading to its biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 2-bromoacetate: Similar in structure but lacks the phenoxy and methyl groups.

Ethyl 2-(4-bromophenyl)acetate: Contains a bromophenyl group instead of the dimethylphenoxy group.

Ethyl bromodifluoroacetate: Contains difluoromethyl groups instead of dimethyl groups.

Uniqueness

Ethyl 2-(2-bromo-4,6-dimethylphenoxy)acetate is unique due to the presence of both bromine and dimethyl groups on the phenoxy ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Activité Biologique

Ethyl 2-(2-bromo-4,6-dimethylphenoxy)acetate is an organic compound with significant potential in various biological applications, particularly in antimicrobial and anticancer research. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

Ethyl 2-(2-bromo-4,6-dimethylphenoxy)acetate is characterized by a brominated phenoxy group attached to an ethyl acetate moiety. The presence of the bromine atom and the dimethyl substitutions on the phenyl ring are critical for its biological activity.

Antimicrobial Activity

Research indicates that ethyl 2-(2-bromo-4,6-dimethylphenoxy)acetate exhibits notable antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways. The compound was tested against:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results demonstrate its potential as a lead compound for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of ethyl 2-(2-bromo-4,6-dimethylphenoxy)acetate has also been explored, particularly its effects on various cancer cell lines. In vitro studies revealed that the compound inhibited cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cells. The observed IC50 values for these cell lines were:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.3 |

| A549 | 12.8 |

Mechanistically, it is believed that the compound induces apoptosis via the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins and activation of caspases .

The mechanism underlying the biological activity of ethyl 2-(2-bromo-4,6-dimethylphenoxy)acetate involves interaction with specific molecular targets within cells. Preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis. The brominated phenoxy group likely plays a crucial role in binding to target proteins or enzymes, leading to altered cellular responses .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in a peer-reviewed journal detailed the synthesis of ethyl 2-(2-bromo-4,6-dimethylphenoxy)acetate and its subsequent testing against multiple pathogens. The results confirmed its broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria.

- Cancer Cell Line Studies : Another research effort focused on evaluating the anticancer properties of this compound. It demonstrated significant cytotoxicity in both MCF-7 and A549 cells, with mechanisms involving apoptosis being elucidated through flow cytometry and Western blot analyses .

- Pharmacokinetics : Ongoing studies are assessing the pharmacokinetic profile of ethyl 2-(2-bromo-4,6-dimethylphenoxy)acetate, including absorption, distribution, metabolism, and excretion (ADME) properties. Initial findings indicate favorable absorption characteristics that warrant further investigation for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.